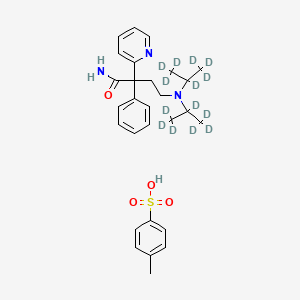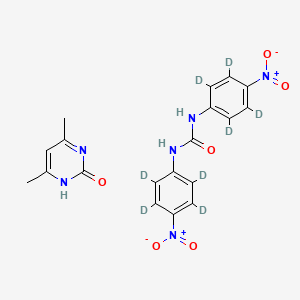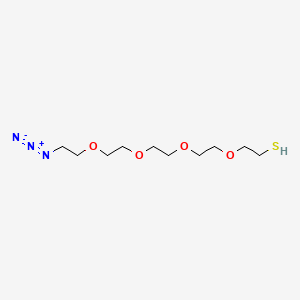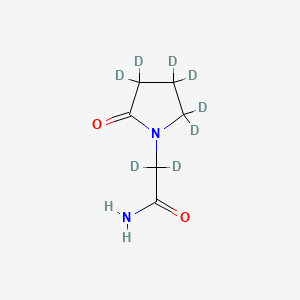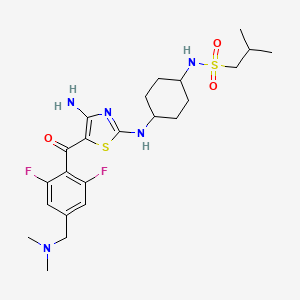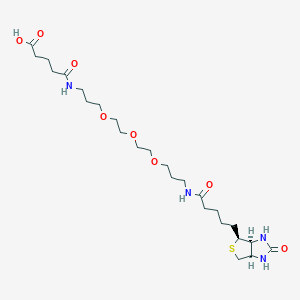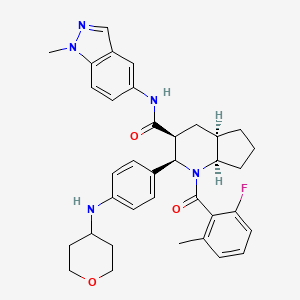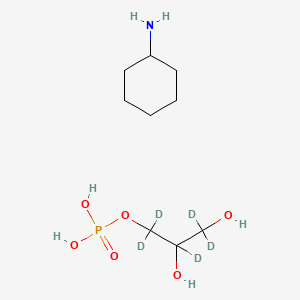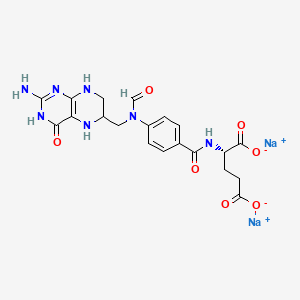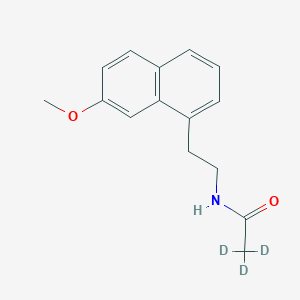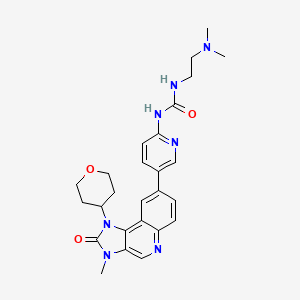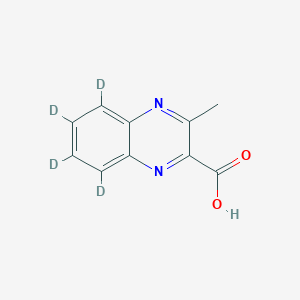
3-Methylquinoxaline-2-carboxylic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-quinoxalinecarboxylic acid-d4 is a deuterated derivative of 3-Methyl-2-quinoxalinecarboxylic acid. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling (d4) makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-quinoxalinecarboxylic acid-d4 typically involves the deuteration of 3-Methyl-2-quinoxalinecarboxylic acid. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents and solvents under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 3-Methyl-2-quinoxalinecarboxylic acid-d4 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced technologies to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-quinoxalinecarboxylic acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoxaline derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in various substituted quinoxalinecarboxylic acids.
Aplicaciones Científicas De Investigación
3-Methyl-2-quinoxalinecarboxylic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy due to its deuterium labeling.
Biology: Studied for its potential effects on cellular processes and as a tool in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in drug development.
Industry: Utilized in the production of specialized chemicals and as a research tool in various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-quinoxalinecarboxylic acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its behavior in biological systems, potentially altering its metabolic stability and interactions with enzymes. The exact pathways and targets depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-quinoxalinecarboxylic acid: The non-deuterated form of the compound.
2-Quinoxalinecarboxylic acid: A related compound with a different substitution pattern.
Quinoxaline: The parent compound without the carboxylic acid group.
Uniqueness
3-Methyl-2-quinoxalinecarboxylic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy. This labeling allows for more precise measurements and analysis, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14)/i2D,3D,4D,5D |
Clave InChI |
BJPNADFNSANIPF-QFFDRWTDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)O)C)[2H])[2H] |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
